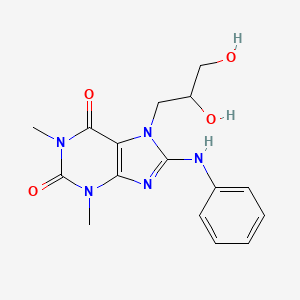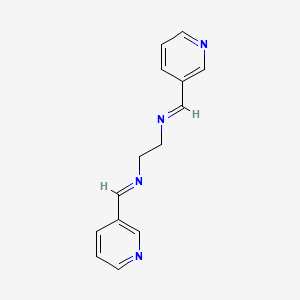
1,2-Ethanediamine, N,N'-bis(3-pyridinylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- is an organic compound with the molecular formula C14H16N4 It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 3-pyridinylmethylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- typically involves the reaction of ethylenediamine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the pyridinylmethylene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence various biochemical pathways and molecular targets, making it a valuable compound in both biological and chemical research.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-:
Ethylenediamine: The parent compound, which lacks the pyridinylmethylene groups and has different reactivity and applications.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Another derivative with phenylmethyl groups instead of pyridinylmethylene groups.
Uniqueness
1,2-Ethanediamine, N,N’-bis(3-pyridinylmethylene)- is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. Its pyridinylmethylene groups provide additional sites for interaction, making it more versatile compared to other similar compounds.
Propiedades
Número CAS |
78786-95-5 |
|---|---|
Fórmula molecular |
C14H14N4 |
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
1-pyridin-3-yl-N-[2-(pyridin-3-ylmethylideneamino)ethyl]methanimine |
InChI |
InChI=1S/C14H14N4/c1-3-13(9-15-5-1)11-17-7-8-18-12-14-4-2-6-16-10-14/h1-6,9-12H,7-8H2 |
Clave InChI |
DJLXQNAIJXYMIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C=NCCN=CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



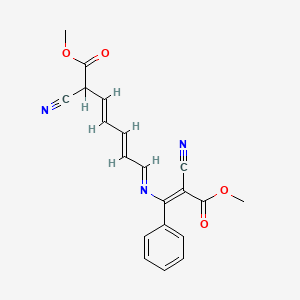
![Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14445924.png)
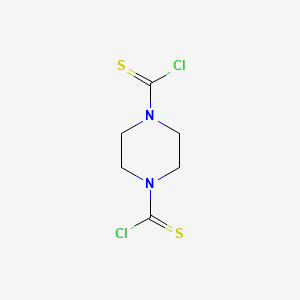
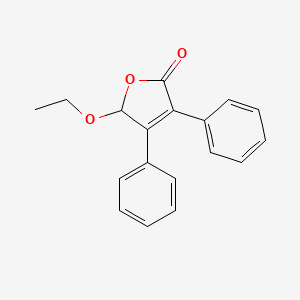
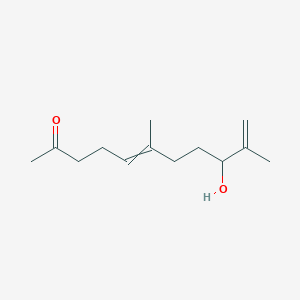

![3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14445949.png)
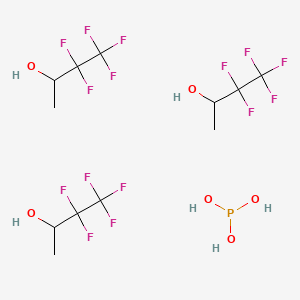

![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)
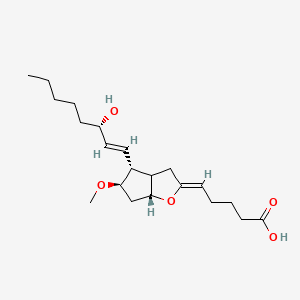
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
